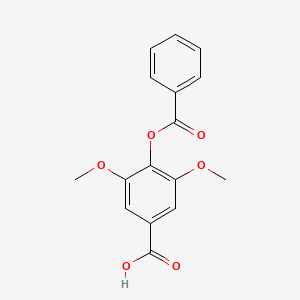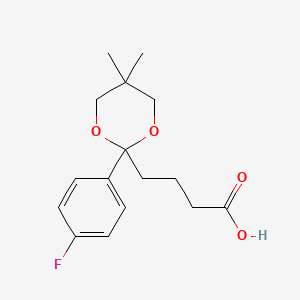
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethyl group and a (5E)-5-pentadecen-1-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(5E)-5-pentadecen-1-ynyl-silane typically involves the reaction of an appropriate alkyne with a silicon-containing reagent. One common method is the hydrosilylation reaction, where an alkyne reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The silicon atom can participate in substitution reactions, where the trimethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism by which Trimethyl-(5E)-5-pentadecen-1-ynyl-silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. These interactions can modulate biological pathways and enhance the stability and efficacy of silicon-based materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Trimethyl-(5E)-5-pentadecen-1-ynyl-silane include:
Trimethylsilylacetylene: Another organosilicon compound with an alkyne group.
Pentadecenylsilane: A compound with a similar carbon chain length but different functional groups.
Trimethylsilane: A simpler organosilicon compound with only trimethyl groups attached to silicon.
Uniqueness
This compound is unique due to its combination of a long carbon chain with an alkyne group and a silicon atom bonded to trimethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
867010-51-3 |
|---|---|
Molecular Formula |
C₁₈H₃₄Si |
Molecular Weight |
278.55 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





